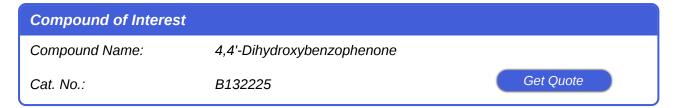


A Technical Guide to the Crystal Structure of 4,4'-Dihydroxybenzophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **4,4'- Dihydroxybenzophenone**, a compound of significant interest due to its applications as a UV stabilizer and its potential role in medicinal chemistry.[1][2] This document outlines the key crystallographic data, details the experimental protocols for its determination, and visualizes the analytical workflow.

Core Crystallographic Data

The crystal structure of **4,4'-Dihydroxybenzophenone** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[3] The asymmetric unit contains two independent molecules of **4,4'-Dihydroxybenzophenone**.[4] The key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement



Parameter	Value	
Empirical formula	С13Н10О3	
Formula weight	214.22	
Temperature	294(1) K	
Wavelength	0.7107 Å	
Crystal system	Monoclinic	
Space group	P 1 21/c 1	
Unit cell dimensions	a = 9.45(2) Åb = 24.456(3) Åc = 9.484(2) Å	
$\alpha = 90^{\circ}\beta = 103.607(13)^{\circ}\gamma = 90^{\circ}$		
Volume	2130.3(7) ų	
Z	8	
Calculated density	1.337 Mg/m³	

Data sourced from the Crystallography Open Database, entry 2005710.[3]

Table 2: Hydrogen Bond Geometry

The crystal structure is characterized by an extensive network of intermolecular hydrogen bonds. The two independent molecules are linked by O-H···O hydrogen bonds, forming chains. These chains are further connected into sheets by hydrogen bonds involving the carbonyl oxygen atoms as acceptors.[4]



Donor- H···Acceptor	D-H (Å)	H…A (Å)	D···A (Å)	<(DHA) (°)
O(1A)- H(1A)···O(2B)	-	-	2.791(4)	-
O(2A)- H(2A)···O(1B)	-	-	2.785(4)	-
O(1B)- H(1B)···O(3A)	-	-	2.627(4)	-
O(2B)- H(2B)···O(3B)	-	-	2.624(4)	-

O···O distances as reported by Ferguson & Glidewell (1996).[4] H-atom positions were not specified in the source.

Experimental Protocols

The determination of the crystal structure of **4,4'-Dihydroxybenzophenone** involves two primary stages: crystal growth and single-crystal X-ray diffraction.

Crystal Growth

Good quality single crystals of **4,4'-Dihydroxybenzophenone** can be grown using the slow evaporation solution technique.[4][5][6]

- Solvent Selection: A suitable solvent is one in which 4,4'-Dihydroxybenzophenone has moderate solubility. Common solvents for benzophenone derivatives include chloroform, ethanol, and acetone.[5][7][8]
- Preparation of a Saturated Solution: A saturated solution is prepared by dissolving the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
- Slow Evaporation: The solution is filtered to remove any impurities and then left undisturbed in a vessel with a loosely fitted cover. The cover allows for slow evaporation of the solvent over several days to weeks.



Crystal Formation: As the solvent evaporates, the solution becomes supersaturated, leading
to the formation of single crystals. The key to obtaining high-quality crystals is to ensure the
evaporation process is slow and free from vibrations.[9]

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure is determined using an X-ray diffractometer.[8][10]

- Crystal Mounting: A single crystal of appropriate size (typically < 0.3 mm in all dimensions) is selected and mounted on a goniometer head.[9][11]
- Data Collection: The mounted crystal is placed in the X-ray diffractometer. The crystal is cooled, often to reduce thermal vibrations of the atoms.[11] X-rays, commonly from a Molybdenum source (Mo Kα, λ = 0.71073 Å), are directed at the crystal.[12] The crystal is rotated, and the diffraction pattern is recorded by a detector.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in a difference Fourier map or placed in calculated positions.

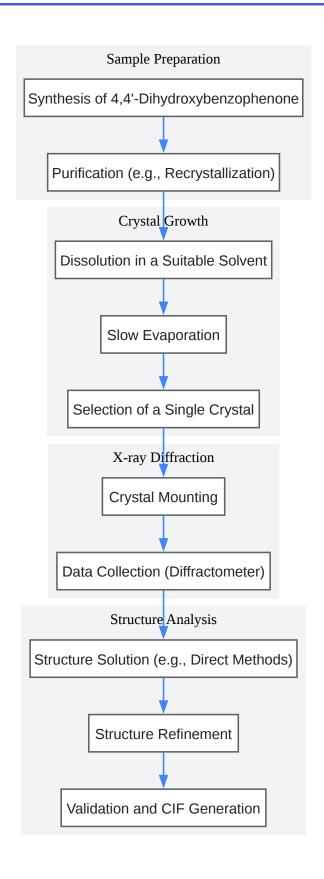
Visualizations

Experimental Workflow for Crystal Structure

Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule like **4,4'-Dihydroxybenzophenone**.





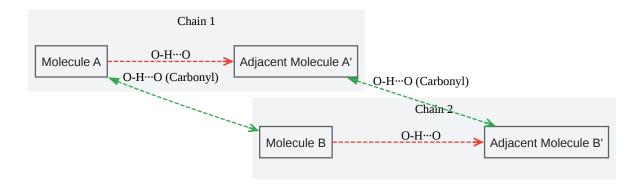
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Caption: Experimental workflow for the crystal structure analysis of **4,4'-Dihydroxybenzophenone**.

Hydrogen Bonding Network

The hydrogen bonding interactions are crucial to the supramolecular assembly of **4,4'- Dihydroxybenzophenone** in the solid state. The following diagram illustrates the logical relationship of these interactions.



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Caption: Logical representation of the hydrogen bonding network in crystalline **4,4'- Dihydroxybenzophenone**.

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